molecular formula C18H23NO2S B442616 Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350992-26-6

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442616
CAS No.: 350992-26-6
M. Wt: 317.4g/mol
InChI Key: MZWXJZGZXVWMSB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is an organic compound with the molecular formula C18H23NO2S. This compound is part of the thiophene family, which is known for its aromatic properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts to enhance reaction rates and yields. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-5-11(3)13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-6-2/h7-11H,5-6,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWXJZGZXVWMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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